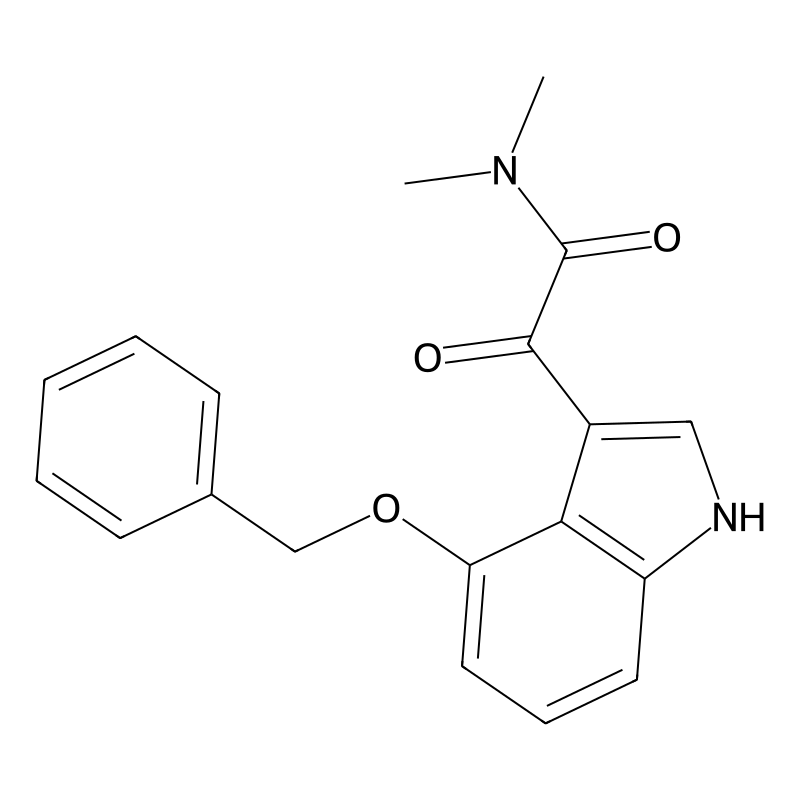

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

Content Navigation

- 1. General Information

- 2. Baseline Overview: 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide in Tryptamine Synthesis

- 3. Why Generic Substitution Fails: The Limitations of Alternative Protecting Groups

- 4. Product-Specific Quantitative Evidence Guide for 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide (CAS 52061-51-5) is a pivotal, highly stable intermediate utilized primarily in the Speeter-Anthony synthesis of 4-substituted tryptamines, most notably psilocin (4-HO-DMT). Structurally, it features an indole core with a benzyloxy protecting group at the 4-position and an N,N-dimethylglyoxylamide side chain at the 3-position. This specific configuration is strategically designed to mask the highly oxidation-prone 4-hydroxy group while providing the exact carbon skeleton required for reduction to the N,N-dimethyltryptamine amine. For scientific buyers and process chemists, its high crystallinity, stability at room temperature, and precise functional group arrangement make it the definitive precursor for scalable, high-yield production of targeted psychoactive APIs and reference standards [1].

Attempting to substitute 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide with alternative precursors—such as unprotected 4-hydroxy, 4-acetoxy, or 4-methoxy analogs—introduces severe synthetic bottlenecks. The unprotected 4-hydroxy analog is highly susceptible to rapid air oxidation, leading to catastrophic yield losses and complex degradation profiles during subsequent reduction steps. The 4-acetoxy analog is prone to premature ester cleavage when exposed to strong hydride reducing agents like LiAlH4, generating the unstable free phenol prematurely in the reaction mixture. Meanwhile, the 4-methoxy analog requires harsh Lewis acids (e.g., BBr3) for late-stage deprotection, which often degrades the sensitive tryptamine core. Consequently, the benzyloxy-protected compound is strictly required to ensure both survival through aggressive reduction and clean, mild late-stage deprotection via catalytic hydrogenolysis[1].

Protection-Dependent Oxidation Resistance During Reduction

In the synthesis of 4-substituted tryptamines, the unprotected 4-hydroxyindole core is highly susceptible to rapid air oxidation. Using the unprotected 4-hydroxy-N,N-dimethyl-indole-3-glyoxylamide leads to significant degradation during the rigorous reduction step. In contrast, 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide provides a robust steric and electronic shield, enabling clean reduction with lithium aluminum hydride (LiAlH4) to 4-benzyloxy-DMT in high yields, while completely preventing the premature formation of the highly air-sensitive free phenol[1].

| Evidence Dimension | Oxidative degradation and reduction yield |

| Target Compound Data | Stable to LiAlH4 reduction; high yield of protected tryptamine |

| Comparator Or Baseline | Unprotected 4-hydroxy-glyoxylamide (exceedingly air-sensitive, low yields) |

| Quantified Difference | Prevention of oxidative degradation during hydride reduction |

| Conditions | LiAlH4 reduction in anhydrous solvent, followed by basic workup |

Procuring the benzyloxy-protected intermediate is essential to prevent catastrophic yield losses from oxidation during the critical tryptamine reduction step.

Chemoselectivity Against Reductive Cleavage

When selecting a protected glyoxylamide for psilocin synthesis, the choice of protecting group dictates the success of the reduction phase. 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide is vulnerable to premature ester cleavage by LiAlH4, which exposes the unstable 4-hydroxy moiety directly in the reactive hydride mixture, complicating workup. 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide remains completely inert to hydride reduction at the 4-position, ensuring that reduction is strictly localized to the glyoxylamide carbonyls [1].

| Evidence Dimension | Protecting group stability under strongly reducing conditions |

| Target Compound Data | 0% premature cleavage of the benzyloxy group during LiAlH4 reduction |

| Comparator Or Baseline | 4-Acetoxy analog (undergoes simultaneous ester cleavage and carbonyl reduction) |

| Quantified Difference | Complete preservation of the protecting group vs. mixed deprotection/reduction |

| Conditions | Excess LiAlH4 in refluxing dioxane or ether |

Buyers must select the benzyloxy analog to ensure the protecting group survives the aggressive hydride reduction required to form the tryptamine side chain.

Mild Late-Stage Deprotection Compatibility

A critical procurement factor for glyoxylamide precursors is the condition required for final deprotection. Precursors derived from 4-methoxy-N,N-dimethyl-indole-3-glyoxylamide require harsh Lewis acidic conditions (e.g., BBr3) for late-stage ether cleavage, which can degrade the sensitive N,N-dimethyltryptamine structure. The 4-benzyloxy target compound allows for subsequent deprotection via mild catalytic hydrogenolysis (Pd/C, H2 at 1 atm), providing near-quantitative conversion to psilocin without damaging the tryptamine core [1].

| Evidence Dimension | Deprotection severity and core preservation |

| Target Compound Data | Mild hydrogenolysis (Pd/C, H2, neutral pH, room temp) |

| Comparator Or Baseline | 4-Methoxy analog (Requires harsh BBr3, low temperatures to RT, acidic workup) |

| Quantified Difference | Elimination of Lewis acid-induced degradation |

| Conditions | Late-stage cleavage of the 4-position ether to yield the free phenol |

The ability to use mild hydrogenolysis rather than harsh Lewis acids makes this compound the superior choice for scalable, high-purity synthesis of 4-hydroxy tryptamines.

Crystallinity and Chromatography-Free Purification

Industrial and laboratory scale-up strongly favors intermediates that do not require column chromatography. 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is a highly crystalline solid (mp 182-183 °C), which allows it to be isolated and purified via simple filtration and recrystallization following the Speeter-Anthony acylation. This physical property provides a massive processability advantage over alternative liquid or oily intermediates that necessitate solvent-heavy chromatographic purification [1].

| Evidence Dimension | Purification requirement and physical state |

| Target Compound Data | Crystalline solid (mp 182-183 °C); purified by recrystallization |

| Comparator Or Baseline | Oily tryptamine intermediates (require silica gel chromatography) |

| Quantified Difference | Elimination of chromatographic steps for this intermediate |

| Conditions | Isolation following oxalyl chloride/dimethylamine addition to 4-benzyloxyindole |

Procuring a highly crystalline intermediate drastically reduces solvent waste, labor time, and scale-up bottlenecks in multi-step API synthesis.

Scalable Synthesis of Psilocin (4-HO-DMT) Reference Standards

Because the benzyloxy group perfectly withstands LiAlH4 reduction and is easily cleaved via mild Pd/C hydrogenolysis, this compound is the premier precursor for manufacturing high-purity psilocin for analytical reference standards and clinical trial APIs. It allows chemists to avoid the oxidative degradation associated with unprotected routes [1].

Development of Novel 4-Substituted Tryptamine Therapeutics

For pharmaceutical research targeting 5-HT2A receptor agonists, this intermediate serves as a stable branching point. The glyoxylamide can be cleanly reduced, allowing researchers to build a library of 4-oxygenated tryptamines without the process-limiting instability of free 4-hydroxyindoles [2].

Chromatography-Free Process Optimization

In industrial process chemistry where solvent economy and throughput are critical, the high crystallinity (mp 182-183 °C) of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide allows for purification by simple recrystallization. This makes it the ideal choice for scaling up early-stage tryptamine production while bypassing costly silica gel chromatography [3].